molecular formula C12H15ClO2 B1354546 5-Chloro-1-(3-methoxyphenyl)-1-oxopentane CAS No. 258882-49-4

5-Chloro-1-(3-methoxyphenyl)-1-oxopentane

Cat. No. B1354546
CAS RN: 258882-49-4
M. Wt: 226.7 g/mol
InChI Key: FFMAKBHLEWSFKE-UHFFFAOYSA-N
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Description

5-Chloro-1-(3-methoxyphenyl)-1-oxopentane is a chemical compound with a molecular formula of C12H15ClO2 . It is a derivative of the 1,3,4-thiadiazole class of compounds, which are known for their wide range of biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process that removes the boron moiety from these esters, is a key step in the synthesis of many organic compounds .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,3,4-thiadiazole ring, a versatile scaffold widely studied in medicinal chemistry . This ring allows the compound to interact strongly with biological targets .


Chemical Reactions Analysis

Organoboron compounds, such as those derived from pinacol boronic esters, can undergo a broad range of transformations, including oxidations, aminations, halogenations, and various types of C–C bond formations . These transformations are often used in the synthesis of complex organic molecules .

Scientific Research Applications

Corrosion Inhibition

A study by Şafak et al. (2012) explored Schiff bases, including compounds structurally similar to 5-Chloro-1-(3-methoxyphenyl)-1-oxopentane, as corrosion inhibitors for aluminum in HCl solutions. The research demonstrated that these compounds effectively inhibit corrosion, following Temkin adsorption isotherm, and act as cathodic inhibitors. The study provides insights into the application of such compounds in corrosion science and their potential industrial applications (Şafak et al., 2012).

Glucose Tolerance Improvement

Schnur and Morville (1986) investigated a series of oxazolidinediones, including derivatives of this compound, for their effect on glucose tolerance in rats. The study highlighted the potency of these compounds in improving glucose tolerance without inducing hypoglycemia, suggesting their potential therapeutic applications in managing diabetes (Schnur & Morville, 1986).

Cognitive Process Modulation

Marchetti et al. (2000) explored the effects of compounds like this compound on learning and memory in rats. Their study indicates that the activation of 5-HT4 receptors by such compounds can modulate cognitive processes, highlighting a potential avenue for therapeutic intervention in cognitive disorders (Marchetti et al., 2000).

Organic Synthesis and Structural Studies

Research by Jiu-fu et al. (2015) and others have synthesized and characterized various derivatives of this compound, exploring their crystal structures and biological activities. Such studies contribute to the field of organic chemistry by enhancing the understanding of molecular structures and reactivity (Jiu-fu et al., 2015).

Antimicrobial Activity

Rai et al. (2010) investigated derivatives of this compound for their antibacterial properties. The study found significant activity against various bacterial strains, providing a basis for the development of new antimicrobial agents (Rai et al., 2010).

Mechanism of Action

While the specific mechanism of action of 5-Chloro-1-(3-methoxyphenyl)-1-oxopentane is not clear from the available literature, compounds with a 1,3,4-thiadiazole ring are known to exhibit a broad spectrum of biological activities . These compounds are able to cross cellular membranes due to their mesoionic nature, allowing them to interact with various biological targets .

Future Directions

The future research directions for compounds like 5-Chloro-1-(3-methoxyphenyl)-1-oxopentane could involve further investigation into their biological activities and potential therapeutic applications . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

properties

IUPAC Name

5-chloro-1-(3-methoxyphenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-15-11-6-4-5-10(9-11)12(14)7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMAKBHLEWSFKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442116
Record name 5-Chloro-1-(3-methoxyphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

258882-49-4
Record name 5-Chloro-1-(3-methoxyphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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